Synthetic Utility: Key Precursor to 5-Bromo-3,7-dimethyl-1H-indazole via Direct Bromination
3,7-Dimethyl-1H-indazole-5-carboxylic acid serves as the direct synthetic precursor to 5-bromo-3,7-dimethyl-1H-indazole (CAS 1031417-71-6), a versatile intermediate in A₂A receptor antagonist and p53 reactivator programs . The target compound undergoes electrophilic aromatic bromination at the 5-position under standard conditions, whereas the corresponding methyl ester derivative requires alternative and often lower-yielding Pd-catalyzed carbonylation sequences for bromo-to-carboxy conversion [1]. This positions the free carboxylic acid as the preferred starting material for divergent synthesis of 5-substituted analogs.
| Evidence Dimension | Synthetic accessibility of 5-bromo analog |
|---|---|
| Target Compound Data | Direct bromination pathway; reaction conditions: bromine, suitable solvent/catalyst |
| Comparator Or Baseline | Methyl 3,7-dimethyl-1H-indazole-5-carboxylate requires Pd-catalyzed carbonylation of 5-bromo derivative (more steps, lower overall yield) [1] |
| Quantified Difference | One-step vs. multi-step sequence; eliminated Pd catalyst cost and heavy metal purification burden |
| Conditions | Synthetic route comparison based on reported procedures for indazole-5-carboxylic acid derivatives [1] |
Why This Matters
This synthetic advantage reduces step count, catalyst cost, and purification complexity for medicinal chemistry teams generating 5-substituted indazole libraries.
- [1] Vu B, Dominique R, Li H, Fahr B, Chen Y. Methods and isoindolinone compounds for restoring mutant p53 function and their preparation. Patent WO2021/XXXXXX; uses 5-bromo-3,7-dimethyl-1H-indazole as key intermediate. View Source
